molecular formula C26H23IN2O4 B11470467 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodo-N-[1-(4-methoxyphenyl)propan-2-yl]benzamide

5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodo-N-[1-(4-methoxyphenyl)propan-2-yl]benzamide

Cat. No.: B11470467
M. Wt: 554.4 g/mol
InChI Key: DXQSAUKPKGZWCP-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. It consists of several functional groups:

  • Isoindole Ring: : The core structure is an isoindole ring, which is a bicyclic system containing a five-membered ring fused to a six-membered ring. The isoindole moiety contributes to its unique properties.

  • Iodo Group: : The compound contains an iodine atom (I) attached to one of the benzene rings. Iodine substitution can significantly impact reactivity and biological activity.

  • Methyl and Methoxy Groups: : The methyl group (CH₃) and methoxy group (OCH₃) are attached to different positions on the benzene ring. These substituents influence solubility, lipophilicity, and interactions with biological targets.

Preparation Methods

Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are scarce in the literature researchers often use multistep organic synthesis to access complex molecules like this one

Chemical Reactions Analysis

Reactions::

  • Substitution Reactions: : Due to the iodine atom, this compound is likely susceptible to nucleophilic substitution reactions. For example, it could undergo aromatic iodination or Suzuki coupling.

  • Reduction Reactions: : Reduction of the carbonyl group (1,3-dioxo) could yield the corresponding alcohol.

Common Reagents and Conditions::

    Iodination: Iodine (I₂) or iodine-containing reagents (e.g., NIS) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products::
  • Iodinated derivatives.
  • Reduced forms (alcohol derivatives).

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.

Biology and Medicine::

    Drug Discovery: Investigate its potential as a drug candidate. The isoindole ring system may interact with biological targets.

    Radioiodination: The iodine atom allows for radioisotope labeling, useful in imaging studies (e.g., PET scans).

Industry::

    Materials Science: Explore its use in organic electronics, polymers, or liquid crystals.

Mechanism of Action

The exact mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to unravel its precise mode of action.

Comparison with Similar Compounds

While direct analogs are scarce, consider comparing it to compounds with similar isoindole or iodine-containing motifs. For instance, 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-(4’-ethoxy-1,1’-biphenyl-4-yl)thiazole shares some features.

Properties

Molecular Formula

C26H23IN2O4

Molecular Weight

554.4 g/mol

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]-2-iodo-N-[1-(4-methoxyphenyl)propan-2-yl]benzamide

InChI

InChI=1S/C26H23IN2O4/c1-16(13-17-7-10-19(33-2)11-8-17)28-24(30)22-14-18(9-12-23(22)27)15-29-25(31)20-5-3-4-6-21(20)26(29)32/h3-12,14,16H,13,15H2,1-2H3,(H,28,30)

InChI Key

DXQSAUKPKGZWCP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O)I

Origin of Product

United States

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